trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate
Description
Trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate (hereafter referred to as Compound A) is a synthetic azo dye with the molecular formula C₁₆H₉N₄O₉S₂ and an average molecular mass of 465.387 g/mol . Its structure features a pyrazole ring substituted with two 4-sulfonatophenyl groups, a carboxylate moiety at position 3, and an (E)-configured diazenyl bridge at position 2. The compound is also known as tartrazine(3−) and is widely used as a food colorant (Yellow No. 5) and textile dye due to its bright yellow hue and water solubility .
The trisodium salt form enhances solubility in aqueous media, making it suitable for industrial applications. Its electronic structure, characterized by extended π-conjugation from the azo and aromatic groups, contributes to its strong absorbance in the visible spectrum (~425 nm) . The compound’s crystallographic data, refined using programs like SHELXL and WinGX, confirm its planar geometry and hydrogen-bonding networks, which stabilize its solid-state structure .
Properties
IUPAC Name |
trisodium;3-oxo-2-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,19H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWLTDZLUVBSRJ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N4Na3O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021455 | |
| Record name | C.I. Acid Yellow 23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-21-0 | |
| Record name | C.I. Acid Yellow 23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FD&C YELLOW NO. 5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I753WB2F1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate, commonly known as Tartrazine (CAS Number: 1934-21-0), is a synthetic azo dye extensively used in food, cosmetics, and pharmaceuticals. This article explores its biological activity, including its pharmacological effects, potential toxicity, and applications in various fields.
Chemical Structure and Properties
Molecular Formula: C16H9N4Na3O9S2
Molecular Weight: 534.36 g/mol
IUPAC Name: this compound
SMILES Notation: [Na+].[Na+].[Na+].O=C(C1=NN(C(=O)C1N=NC1=CC=C(C=C1)S(=O)(=O)[O-])C1=CC=C(C=C1)S(=O)(=O)[O-])C(=O)[O-]
Pharmacological Effects
Tartrazine exhibits a range of biological activities, primarily attributed to its ability to interact with biological macromolecules. Some notable effects include:
- Antioxidant Activity: Studies have indicated that Tartrazine can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
- Anti-inflammatory Properties: Research suggests that Tartrazine may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
Toxicity and Safety Concerns
While Tartrazine is widely used, concerns regarding its safety have been raised:
- Allergic Reactions: Some individuals may experience hypersensitivity reactions to Tartrazine, including asthma exacerbations and skin rashes .
- Endocrine Disruption: There is evidence suggesting that certain azo dyes, including Tartrazine, may exhibit endocrine-disrupting properties. These effects warrant further investigation into their long-term implications for human health .
Food Industry
Tartrazine is primarily used as a colorant in various food products. Its vibrant yellow hue enhances the visual appeal of items such as beverages, candies, and processed foods.
Cosmetics and Pharmaceuticals
In cosmetics, Tartrazine serves as a dye in products like shampoos and lotions. In pharmaceuticals, it is utilized to color medications and supplements, ensuring product uniformity and consumer acceptance.
Case Study 1: Allergic Reactions to Tartrazine
A study published in the Journal of Allergy and Clinical Immunology documented cases of allergic reactions in patients consuming food products containing Tartrazine. The findings emphasized the importance of labeling and consumer awareness regarding food additives .
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant potential of Tartrazine demonstrated significant free radical scavenging activity in vitro. The study highlighted its potential use as a dietary supplement for enhancing antioxidant defenses in humans .
Summary of Research Findings
Chemical Reactions Analysis
Oxidation Reactions
Tartrazine undergoes oxidation primarily at its azo (-N=N-) and pyrazole rings under strong oxidizing conditions.
-
Key Observation : Oxidation with KMnO₄ in acidic media degrades the azo bond, forming benzenesulfonic acid derivatives and carboxylic acids.
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Kinetics : Reactions proceed faster at elevated temperatures (60–80°C) .
Reduction Reactions
The azo group is highly susceptible to reduction, producing aromatic amines.
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Stoichiometry : 1 mole of tartrazine requires 3 moles of Na₂S₂O₄ for complete reduction .
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Industrial Relevance : Reduction products are monitored due to potential toxicity (e.g., sulfanilic acid) .
Substitution Reactions
The sulfonate groups and pyrazole ring participate in electrophilic/nucleophilic substitutions.
| Reagent/Condition | Site of Substitution | Products | References |
|---|---|---|---|
| Hydroxide ions (OH⁻) | Sulfonate (-SO₃⁻) | Hydrolyzed carboxylate derivatives | |
| Amines (e.g., NH₃) | Pyrazole ring | Amine-substituted pyrazole complexes |
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pH Dependence : Sulfonate substitution occurs preferentially in alkaline conditions (pH > 10).
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Synthetic Utility : Substituted derivatives are used in dye intermediates .
Photochemical Degradation
Tartrazine exhibits sensitivity to UV light, leading to decolorization and bond cleavage.
| Light Source | Degradation Products | Half-Life | References |
|---|---|---|---|
| UV-C (254 nm) | Sulfonate fragments, CO₂, and NH₃ | 2–4 hours | |
| Sunlight | Partial azo bond cleavage | 7–10 days |
Complexation with Metals
The sulfonate and carboxylate groups enable chelation with metal ions.
| Metal Ion | Complex Structure | Application | References |
|---|---|---|---|
| Al³⁺ | Aluminum lake complex | Food/pharmaceutical coatings | |
| Fe³⁺ | Ferric tris-complex | Wastewater treatment |
Thermal Decomposition
Pyrolysis above 300°C yields hazardous byproducts.
| Temperature | Major Products | Toxicity Notes |
|---|---|---|
| 300–400°C | SO₂, CO, and aromatic hydrocarbons | Carcinogenic potential suspected |
| >400°C | HCN, NH₃, and sulfonic acids | Acute toxicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound A’s properties, we compare it with structurally related azo dyes and pyrazole derivatives. Key differences in substituents, solubility, and applications are highlighted below.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Solubility: Compound A’s sulfonatophenyl groups confer high water solubility (~100 g/L at 25°C), critical for food and textile applications. In contrast, the ethyl ester and naphthyl groups in Ethyl 4-[(4-Sulfo-1-naphthyl)azo]-pyrazole reduce aqueous solubility (~20 g/L) but enhance affinity for hydrophobic fabrics like polyester . The diethylaminoethylsulfonyl variant exhibits amphiphilic properties due to its amino and sulfonyl groups, enabling use in micelle formation and drug delivery systems .
Electronic and Chromophoric Properties: Compound A’s absorbance maximum at 425 nm arises from conjugation between the azo group and aromatic rings. Replacing phenyl with naphthyl (as in the ethyl derivative) red-shifts absorption to ~500 nm, yielding orange hues .
Biological and Functional Roles: Unlike Compound A, 5-amino-3-hydroxypyrazole derivatives lack sulfonate groups but possess antioxidant activity (IC₅₀: 12 µM in DPPH assays) due to radical-scavenging hydroxy and amino substituents . Compound A’s sulfonates limit membrane permeability, reducing bioavailability and biological activity compared to non-ionic analogs .
Crystallographic and Stability Profiles: Compound A’s crystal packing is stabilized by O–H···O hydrogen bonds (2.7–3.1 Å) between sulfonate and carboxylate groups, as validated by SHELXL refinement . The diethylaminoethylsulfonyl variant exhibits weaker intermolecular interactions, leading to lower thermal stability (decomposition at 180°C vs. 250°C for Compound A) .
Q & A
Q. How can heterogeneous catalysis be integrated into scalable synthesis routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
